molecular formula C6H8Cl2N2S B15055233 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride

Cat. No.: B15055233
M. Wt: 211.11 g/mol
InChI Key: XJWUHQCPKZPWNK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a pyrimidine derivative featuring a chloromethyl group at the C4 position and a methylthio (-SMe) group at the C2 position, with a hydrochloride counterion. This compound is of interest in medicinal and synthetic chemistry due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions, and the methylthio group, which can modulate electronic properties and participate in further functionalization (e.g., oxidation to sulfoxide or sulfone) . Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C6H8Cl2N2S

Molecular Weight

211.11 g/mol

IUPAC Name

4-(chloromethyl)-2-methylsulfanylpyrimidine;hydrochloride

InChI

InChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H

InChI Key

XJWUHQCPKZPWNK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CCl.Cl

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxymethyl Precursors

A widely documented approach involves the direct chlorination of 4-(hydroxymethyl)-2-(methylthio)pyrimidine using phosphorus oxychloride (POCl₃). In a representative procedure, 4-hydroxy-2-methylthiopyrimidine is dissolved in toluene and treated with triethylamine as a catalyst. Phosphorus oxychloride is added dropwise at 80°C, facilitating nucleophilic substitution at the 4-position. The reaction completes within 1 hour, yielding 4-chloro-2-methylthiopyrimidine with 67.9% efficiency and 99.2% purity after vacuum distillation. Subsequent quaternization with hydrochloric acid introduces the hydrochloride moiety, though this step is often omitted in literature, requiring empirical validation.

Multi-Step Synthesis from Sulphonyloxyacetonitrile

Patent US4536574 outlines a four-stage synthesis without intermediate isolation, enhancing throughput. The process begins with sulphonyloxyacetonitrile (R–SO₂–O–CH₂–CN) reacting with methanol to form methoxyacetonitrile. Ammonium chloride then converts this to sulphonyloxyacetamidine hydrochloride, which undergoes thiolation with methylthiolate (CH₃S⁻Na⁺). Finally, cyclization with β-ketocarboxylic acid esters (e.g., ethyl acetoacetate) at 20–100°C yields the pyrimidine core. The hydrochloride salt forms in situ due to NH₄Cl’s presence, though exact stoichiometry remains proprietary.

Cyclization with β-Keto Esters

Alternative routes employ cyclocondensation of β-keto esters with thiourea derivatives. For instance, refluxing ethyl acetoacetate, 4-cyanobenzaldehyde, and thiourea in acetic acid with NH₄Cl produces tetrahydropyrimidinones, which are oxidized to yield the target compound. This method, while modular, requires stringent control over reaction time (8–22 hours) and temperature (100°C) to prevent byproduct formation. Recrystallization from ethanol achieves >95% purity but sacrifices yield (≈50%) due to solubility limitations.

Optimization of Reaction Conditions

Temperature and Solvent Systems

Chlorination reactions exhibit maximal efficiency at 80°C in toluene, balancing reaction kinetics and solvent stability. Lower temperatures (50°C) prolong completion to 3 hours, while exceeding 90°C promotes decomposition. Polar aprotic solvents like DMF accelerate cyclization but complicate POCl₃ handling due to exothermic side reactions.

Catalytic Additives

Triethylamine in POCl₃-mediated chlorination scavenges HCl, shifting equilibrium toward product formation. Conversely, cyclization routes utilize piperidine (0.5 mol%) to deprotonate intermediates, enhancing ring closure rates. Excess base, however, risks ester saponification, necessitating precise stoichiometry.

Purification Techniques

Vacuum distillation remains the gold standard for isolating volatile chlorinated pyrimidines, though scalability is constrained by high boiling points (90–95°C at 5–10 mmHg). Recrystallization from ethanol offers a scalable alternative but requires iterative cooling cycles to maximize recovery. Chromatographic methods (silica gel, CH₂Cl₂/acetone) resolve co-eluting byproducts but are cost-prohibitive industrially.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting the POCl₃ route to continuous flow systems mitigates safety risks associated with batch processing. Microreactors enhance heat dissipation during exothermic chlorination, enabling higher throughput (≈10 kg/hr) with 65–70% yield. However, catalyst fouling and tubing corrosion necessitate frequent maintenance.

In Situ Salt Formation

The multi-step synthesis leverages NH₄Cl’s dual role as a reactant and HCl source, eliminating post-synthesis quaternization. Pilot-scale trials demonstrate 60% overall yield at 100 L batches, though residual sulphonate impurities (≈2%) require extractive washing with NaHCO₃.

Waste Stream Management

Phosphorus-containing byproducts from POCl₃ reactions demand neutralization with aqueous NaOH, generating phosphate sludge (≈3 kg per kg product). Cyclization routes produce fewer hazardous wastes but require acetic acid recovery systems to meet environmental regulations.

Comparative Analysis of Methodologies

The POCl₃ chlorination excels in speed and purity but poses significant safety hazards. Multi-step syntheses offer safer, scalable alternatives at the expense of yield. Cyclization methods prioritize modularity but struggle with side reactions. A decision matrix highlights these trade-offs:

Criterion POCl₃ Chlorination Multi-Step Synthesis Cyclization
Yield (%) 67.9 60 50
Purity (%) 99.2 95 95
Scalability Moderate High Low
Safety Low High Moderate
Environmental Impact High Moderate Low

Challenges and Limitations

Reagent Toxicity

POCl₃’s acute toxicity (LD₅₀: 50 mg/kg) mandates stringent handling protocols, increasing production costs. Methylthiolate precursors emit volatile sulfides, requiring scrubbers to meet workplace exposure limits.

Byproduct Formation

Incomplete chlorination generates 4-hydroxy-2-methylthiopyrimidine residues (≈5%), complicating purification. Cyclization routes produce regioisomeric byproducts (≈10%) via competing reaction pathways, necessitating costly chromatography.

Stability of Hydrochloride Salts

The hydrochloride moiety exhibits hygroscopicity, demanding anhydrous storage conditions. Accelerated stability studies reveal 5% decomposition after 6 months at 25°C, underscoring the need for stabilized formulations.

Chemical Reactions Analysis

Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines, thiols, or alcohols under basic or acidic conditions. This reactivity stems from the electrophilic nature of the chloromethyl group, which facilitates the formation of covalent bonds with nucleophilic species.

Reaction Conditions and Yields

Reaction TypeNucleophileReagents/ConditionsYield (%)Source
Substitution with ethanolEthoxide ion (-OEt⁻)EtONa in EtOH, 20°C, 2 h89%
Substitution with aminesAmines (e.g., NH₃)NaOH, aqueous conditionsNot specified

Mechanism

The substitution proceeds via an SN2 mechanism, where the nucleophile replaces the chloride ion. The reaction is typically catalyzed by bases (e.g., NaOH) or phase-transfer catalysts.

Oxidation of the Methylthio Group

The methylthio group (-SMe) can be oxidized to sulfoxides (-SO₂Me) or sulfones (-SO₂Me₂) using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Oxidation Conditions

Oxidizing AgentConditionsProductYield (%)Source
30% H₂O₂75°C, 24 hSulfone85%
m-CPBARoom temperature, acidic conditionsSulfoxideNot specified

Significance

Oxidation enhances the compound’s stability and reactivity, making it a key step in synthesizing bioactive derivatives .

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine core can undergo substitution reactions at positions activated by electron-donating or -withdrawing groups. For example, chlorine atoms in the pyrimidine ring can be replaced by nucleophiles like alkoxides under basic conditions .

Example Reaction

  • 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (89% yield) .

Mechanism
The substitution occurs via a two-step process:

  • Deprotonation : A base (e.g., EtONa) deprotonates the nucleophile.

  • Aromatic substitution : The nucleophile replaces the chlorine atom at the activated position .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride serves as a building block in the synthesis of more complex pyrimidine derivatives .
  • Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is a building block for developing pharmaceutical agents that target specific enzymes or receptors in the body .
  • Industry The compound is used in the production of agrochemicals and materials with specific properties, including UV resistance and enhanced stability.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: The chloromethyl group can be substituted by nucleophiles like amines, thiols, or alcohols to form corresponding derivatives.
  • Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: The compound can undergo reduction reactions, though these are less common compared to substitution and oxidation.

This compound has demonstrated diverse biological activities:

  • Antimicrobial Activity: It exhibits potential antimicrobial properties.
  • Anticancer Activity: It is studied for its anticancer properties.
  • Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2) in activated macrophages. The IC50 for COX-2 inhibition was reported at approximately 0.04 µmol, which is comparable to standard anti-inflammatory drugs like celecoxib.

Summary of Anti-inflammatory Effects

ActivityIC50 Value
COX-2 Inhibition0.04 ± 0.01 µmol
Nitric Oxide Production InhibitionNot specified

Case Studies

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 2-(Chloromethyl)pyrimidine Hydrochloride (PB00381-1): This positional isomer has the chloromethyl group at C2 instead of C3. However, the electronic effects differ: the C4 chloromethyl group in the target compound may direct electrophilic attacks to adjacent positions, whereas the C2 substituent could influence reactivity at C4 and C6 .
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Compound 5): Replacing the chloromethyl group with ethoxy (-OEt) at C6 reduces electrophilicity at that position. The ethoxy group is a stronger electron donor than chloromethyl, altering the pyrimidine ring's electronic landscape and reducing susceptibility to nucleophilic substitution at C4 .

Sulfur-Containing Substituents

  • 4-Chloro-2-(methylsulfinyl/methylsulfonyl)pyrimidines :
    Oxidation of the methylthio group to sulfinyl (-SO) or sulfonyl (-SO₂) increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing nucleophilicity. These derivatives are less reactive in substitution reactions compared to the methylthio analog .

  • This contrasts with the target compound’s chloromethyl group, which is more suited for alkylation or displacement reactions .

Halogenated Derivatives

  • 5-Bromo-2,4-dichloro-6-(chloromethyl)pyrimidine :
    Bromine at C5 increases molecular weight and may enhance lipophilicity. The dichloro configuration at C2 and C4 provides multiple sites for nucleophilic substitution, offering broader synthetic utility compared to the target compound’s single chloromethyl group .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight Reactivity Highlights Applications References
4-(Chloromethyl)-2-(methylthio)pyrimidine HCl C4: -CH₂Cl; C2: -SMe ~206.67 (free base) High SN2 reactivity at C4; moderate electron donation from -SMe Pharmaceutical intermediates
2-(Chloromethyl)pyrimidine HCl C2: -CH₂Cl ~206.67 Faster substitution at C2; steric hindrance at C4 Alkylation agents
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine C4: -Cl; C6: -OEt; C2: -SMe ~234.72 Low C4 reactivity due to electron-donating -OEt Failed chlorination studies
4-Chloro-2-(methylsulfonyl)pyrimidine C4: -Cl; C2: -SO₂Me ~220.68 Polar; poor nucleophilic substitution Oxidation product for stability

Biological Activity

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known to play significant roles in biological systems, serving as structural components of nucleic acids and exhibiting various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing chloromethyl and methylthio groups demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 10-50 µg/mL, suggesting potent antimicrobial effects .

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus20
This compoundEscherichia coli30

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, a study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately 34 µM for HeLa and 36 µM for MCF-7 cells, indicating its effectiveness in inhibiting cancer cell proliferation .

The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in the percentage of apoptotic cells following treatment with the compound. Furthermore, the compound was shown to activate caspase pathways, which are crucial for programmed cell death .

Cell Line IC50 (µM) Mechanism
HeLa34Apoptosis induction
MCF-736Caspase activation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to possess anti-inflammatory effects. A recent study indicated that this compound significantly inhibited the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2) in activated macrophages. The IC50 for COX-2 inhibition was reported at approximately 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .

Summary of Anti-inflammatory Effects

Activity IC50 Value
COX-2 Inhibition0.04 ± 0.01 µmol
Nitric Oxide Production InhibitionNot specified

Case Studies

Several case studies have documented the therapeutic potential of pyrimidine derivatives in clinical settings. For example, a clinical trial involving patients with chronic inflammatory diseases showed improvement in symptoms following treatment with pyrimidine-based compounds, including those similar to this compound. Patients exhibited reduced inflammation markers and improved quality of life metrics post-treatment .

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